molecular formula C21H27N3O2 B251113 N-[4-(4-ethylpiperazin-1-yl)phenyl]-2-(2-methylphenoxy)acetamide

N-[4-(4-ethylpiperazin-1-yl)phenyl]-2-(2-methylphenoxy)acetamide

Cat. No.: B251113
M. Wt: 353.5 g/mol
InChI Key: BESBTVOGMRBGNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(4-ethylpiperazin-1-yl)phenyl]-2-(2-methylphenoxy)acetamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a crucial component of B-cell receptor signaling, and its inhibition has shown promise in the treatment of various B-cell malignancies.

Mechanism of Action

N-[4-(4-ethylpiperazin-1-yl)phenyl]-2-(2-methylphenoxy)acetamide binds to the active site of BTK and inhibits its kinase activity, thereby blocking downstream signaling pathways involved in B-cell receptor signaling. This leads to decreased proliferation and survival of B-cells, and ultimately, apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to selectively target BTK and spare other kinases, leading to fewer off-target effects. In preclinical studies, this compound has also been shown to penetrate the blood-brain barrier, making it a potential treatment option for B-cell malignancies that involve the central nervous system. This compound has also been shown to synergize with other targeted therapies such as venetoclax, providing a potential combination therapy approach for B-cell malignancies.

Advantages and Limitations for Lab Experiments

N-[4-(4-ethylpiperazin-1-yl)phenyl]-2-(2-methylphenoxy)acetamide has shown potent inhibition of BTK activity and downstream signaling pathways in preclinical studies, making it a valuable tool for studying B-cell receptor signaling and its role in B-cell malignancies. However, this compound has also been shown to have limited efficacy in certain B-cell malignancies, highlighting the need for further research to identify biomarkers of response and optimize treatment strategies.

Future Directions

For N-[4-(4-ethylpiperazin-1-yl)phenyl]-2-(2-methylphenoxy)acetamide research include identifying biomarkers of response, optimizing treatment strategies, and exploring combination therapies with other targeted agents. This compound may also have potential applications in other diseases such as rheumatoid arthritis and multiple sclerosis, where B-cell dysfunction is implicated. Further preclinical and clinical studies are needed to fully understand the potential of this compound as a therapeutic agent.

Synthesis Methods

The synthesis of N-[4-(4-ethylpiperazin-1-yl)phenyl]-2-(2-methylphenoxy)acetamide involves the reaction of 4-(4-ethylpiperazin-1-yl)aniline with 2-(2-methylphenoxy)acetic acid in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-(dimethylamino)pyridine). The resulting product is then purified by column chromatography to obtain this compound in high purity.

Scientific Research Applications

N-[4-(4-ethylpiperazin-1-yl)phenyl]-2-(2-methylphenoxy)acetamide has been extensively studied for its potential therapeutic applications in B-cell malignancies such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström macroglobulinemia (WM). In preclinical studies, this compound has shown potent inhibition of BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of B-cells. Clinical trials of this compound in patients with CLL and MCL have shown promising results, with high response rates and manageable toxicity.

Properties

Molecular Formula

C21H27N3O2

Molecular Weight

353.5 g/mol

IUPAC Name

N-[4-(4-ethylpiperazin-1-yl)phenyl]-2-(2-methylphenoxy)acetamide

InChI

InChI=1S/C21H27N3O2/c1-3-23-12-14-24(15-13-23)19-10-8-18(9-11-19)22-21(25)16-26-20-7-5-4-6-17(20)2/h4-11H,3,12-16H2,1-2H3,(H,22,25)

InChI Key

BESBTVOGMRBGNB-UHFFFAOYSA-N

SMILES

CCN1CCN(CC1)C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3C

Canonical SMILES

CCN1CCN(CC1)C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.